3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride
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Overview
Description
3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine hydrochloride typically involves multiple steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the ortho position.
Bromination: The nitrated product is then brominated to introduce a bromine atom at the meta position relative to the hydroxyl group.
Etherification: The brominated nitrophenol is reacted with azetidine under basic conditions to form the azetidine ether.
Hydrochloride Formation: The final product is obtained by treating the azetidine ether with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-2-nitrophenoxy)-azetidine hydrochloride: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(5-Bromo-2-nitrophenoxy)-azetidine hydrochloride: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine hydrochloride is unique due to the presence of both bromine and nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups in a single molecule provides opportunities for diverse chemical transformations and biological interactions.
Properties
Molecular Formula |
C10H12BrClN2O3 |
---|---|
Molecular Weight |
323.57 g/mol |
IUPAC Name |
3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11BrN2O3.ClH/c1-6-2-9(13(14)15)10(3-8(6)11)16-7-4-12-5-7;/h2-3,7,12H,4-5H2,1H3;1H |
InChI Key |
YYRNEKOLMXDBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC2CNC2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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